molecular formula C6H12O6 B12391572 D-Galactose-13C-3

D-Galactose-13C-3

Cat. No.: B12391572
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-GFDIWXKRSA-N
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Description

D-Galactose-13C-3, also known as D-(+)-Galactose-13C-3, is a stable isotope-labeled compound. It is a form of D-Galactose where the carbon-13 isotope is incorporated at the third carbon position. D-Galactose is a natural aldohexose and a C-4 epimer of glucose. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process and in metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of D-Galactose-13C-3 involves the incorporation of the carbon-13 isotope into the D-Galactose molecule. This is typically achieved through chemical synthesis where the carbon-13 isotope is introduced at the desired position in the molecule. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of labeled precursors and specific catalysts to ensure the incorporation of the isotope at the correct position .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced chromatographic techniques for purification and precise control of reaction conditions to ensure the consistent incorporation of the carbon-13 isotope .

Chemical Reactions Analysis

Types of Reactions

D-Galactose-13C-3 undergoes various chemical reactions typical of aldohexoses. These include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

D-Galactose-13C-3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Galactose-13C-3 involves its incorporation into metabolic pathways where it acts similarly to natural D-Galactose. It is metabolized through the Leloir pathway, where it is first converted to galactose-1-phosphate by galactokinase. This is followed by conversion to uridine diphosphate galactose by galactose-1-phosphate uridyltransferase. The labeled carbon allows researchers to track the metabolic fate of galactose and study its effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Galactose-13C-3 is unique due to its specific labeling at the third carbon position, which allows for precise tracking in metabolic studies. Its role as a C-4 epimer of glucose also provides unique insights into the differences in metabolic pathways and the specific roles of galactose in biological systems .

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(413C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i6+1

InChI Key

GZCGUPFRVQAUEE-GFDIWXKRSA-N

Isomeric SMILES

C([C@H]([13C@@H]([C@@H]([C@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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